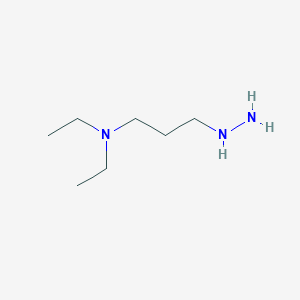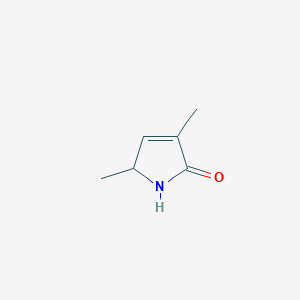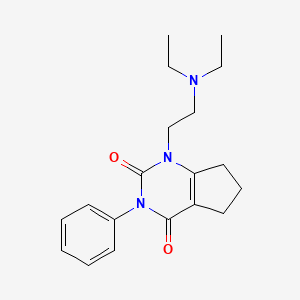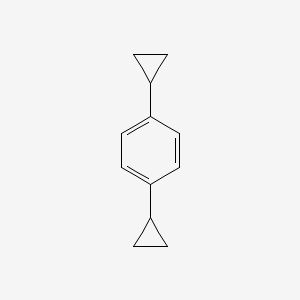
Benzene, 1,4-dicyclopropyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,4-dicyclopropyl- is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring with two cyclopropyl groups attached at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,4-dicyclopropyl- typically involves the cyclopropanation of benzene derivatives. One common method is the reaction of benzene with cyclopropylcarbinyl chloride in the presence of a strong base, such as sodium hydride, under anhydrous conditions. This reaction leads to the formation of the desired compound through a nucleophilic substitution mechanism .
Industrial Production Methods: Industrial production of Benzene, 1,4-dicyclopropyl- can be achieved through similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Benzene, 1,4-dicyclopropyl- undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperatures.
Substitution: Nitric acid, sulfuric acid, halogens, Lewis acids as catalysts.
Major Products Formed:
Oxidation: Cyclopropyl-substituted benzoic acids.
Reduction: Cyclopropyl-substituted cyclohexanes.
Substitution: Nitrobenzene derivatives, halogenated benzene derivatives.
Scientific Research Applications
Benzene, 1,4-dicyclopropyl- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Benzene, 1,4-dicyclopropyl- involves its interaction with molecular targets through its aromatic and cyclopropyl groups. The compound can participate in various chemical reactions, such as electrophilic aromatic substitution, due to the electron-rich nature of the benzene ring. The cyclopropyl groups can also influence the reactivity and stability of the compound by introducing steric and electronic effects .
Comparison with Similar Compounds
- Benzene, 1,4-dichloro-
- Benzene, 1,4-dimethyl-
- Benzene, 1,4-diethyl-
Comparison: Benzene, 1,4-dicyclopropyl- is unique due to the presence of cyclopropyl groups, which impart distinct steric and electronic properties compared to other substituted benzenesFor example, the cyclopropyl groups can enhance the compound’s resistance to certain types of chemical degradation and provide unique interactions with biological targets .
Properties
CAS No. |
41010-17-7 |
|---|---|
Molecular Formula |
C12H14 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
1,4-dicyclopropylbenzene |
InChI |
InChI=1S/C12H14/c1-2-10(12-7-8-12)4-3-9(1)11-5-6-11/h1-4,11-12H,5-8H2 |
InChI Key |
CEVMPTUTKPDFCP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


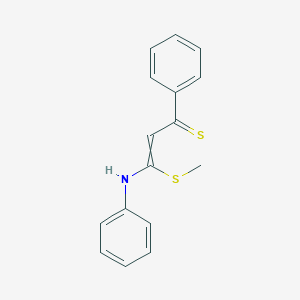

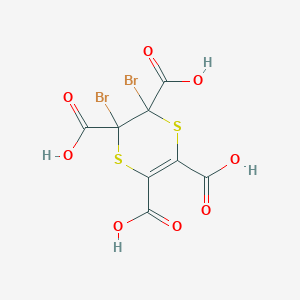

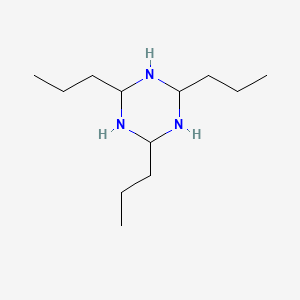

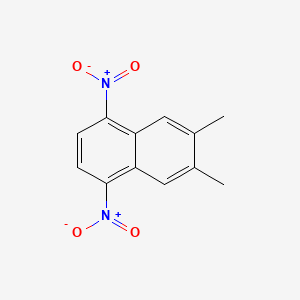
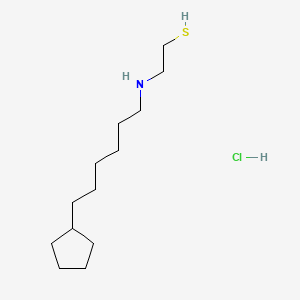
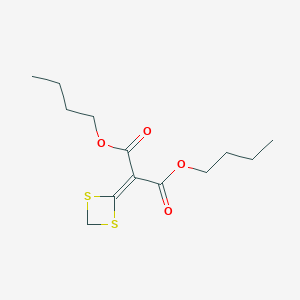
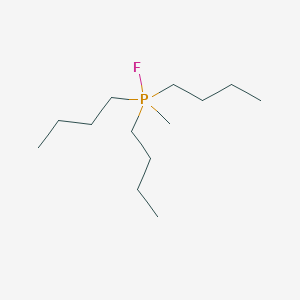
![2,11-Dihydro-1H-benzo[b]fluorene](/img/structure/B14666113.png)
